molecular formula C29H56O4 B13738315 Nonanedioic acid, didecyl ester CAS No. 2131-27-3

Nonanedioic acid, didecyl ester

Cat. No.: B13738315
CAS No.: 2131-27-3
M. Wt: 468.8 g/mol
InChI Key: WMDDQWGAOSOSAB-UHFFFAOYSA-N
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Description

Didecyl nonanedioate, also known as didecyl azelate, is a chemical compound with the molecular formula C29H56O4. It is an ester derived from nonanedioic acid (azelaic acid) and decanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Didecyl nonanedioate can be synthesized through the esterification of nonanedioic acid with decanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, the production of didecyl nonanedioate involves the continuous esterification of nonanedioic acid with decanol in the presence of a suitable catalyst. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in the pure ester .

Chemical Reactions Analysis

Types of Reactions: Didecyl nonanedioate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis of the ester in the presence of water and an acid or base catalyst results in the formation of nonanedioic acid and decanol. Transesterification reactions involve the exchange of the ester group with another alcohol, leading to the formation of different esters .

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Transesterification: Alcohols, acid or base catalysts.

Major Products Formed:

Scientific Research Applications

Didecyl nonanedioate has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of didecyl nonanedioate involves its interaction with various molecular targets depending on its application. In drug delivery systems, it acts as a carrier molecule, facilitating the transport of active pharmaceutical ingredients across biological membranes. In industrial applications, its lubricating properties are attributed to its ability to form a thin, stable film on surfaces, reducing friction and wear .

Comparison with Similar Compounds

  • Diethyl azelate (Nonanedioic acid diethyl ester)
  • Dimethyl azelate (Nonanedioic acid dimethyl ester)
  • Dioctyl azelate (Nonanedioic acid dioctyl ester)

Comparison: Didecyl nonanedioate is unique among its similar compounds due to its longer alkyl chain, which imparts superior lubricating properties and chemical stability. This makes it particularly suitable for applications requiring high-performance lubricants and plasticizers .

Properties

CAS No.

2131-27-3

Molecular Formula

C29H56O4

Molecular Weight

468.8 g/mol

IUPAC Name

didecyl nonanedioate

InChI

InChI=1S/C29H56O4/c1-3-5-7-9-11-13-18-22-26-32-28(30)24-20-16-15-17-21-25-29(31)33-27-23-19-14-12-10-8-6-4-2/h3-27H2,1-2H3

InChI Key

WMDDQWGAOSOSAB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)CCCCCCCC(=O)OCCCCCCCCCC

Origin of Product

United States

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